2,3-Piperazinedione, 1-pyrazinyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)-
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Overview
Description
1-Pyrazinyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)-2,3-piperazinedione is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyrazine ring, a pyrimidinylamino group, and a piperazinedione moiety. It is primarily used in experimental and research settings due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrazinyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)-2,3-piperazinedione typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1-Pyrazinyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)-2,3-piperazinedione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted compounds .
Scientific Research Applications
1-Pyrazinyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)-2,3-piperazinedione has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Pyrazinyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)-2,3-piperazinedione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-[[4-[(5-Aminopyridin-2-yl)amino]phenyl]methyl]-4-benzyl-piperazine-2,3-dione
- 1-Pyrazinyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)-2,3-piperazinedione derivatives
Uniqueness
1-Pyrazinyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)-2,3-piperazinedione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazine ring, pyrimidinylamino group, and piperazinedione moiety sets it apart from other similar compounds, making it a valuable compound for various research applications .
Properties
CAS No. |
77917-35-2 |
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Molecular Formula |
C19H17N7O2 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-pyrazin-2-yl-4-[[4-(pyrimidin-2-ylamino)phenyl]methyl]piperazine-2,3-dione |
InChI |
InChI=1S/C19H17N7O2/c27-17-18(28)26(16-12-20-8-9-21-16)11-10-25(17)13-14-2-4-15(5-3-14)24-19-22-6-1-7-23-19/h1-9,12H,10-11,13H2,(H,22,23,24) |
InChI Key |
KXVRBMYLZJFTAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C(=O)N1CC2=CC=C(C=C2)NC3=NC=CC=N3)C4=NC=CN=C4 |
Origin of Product |
United States |
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